Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is a synthetic phenolic antioxidant (SPA) []. SPAs are a class of compounds added to materials like polymers to prevent oxidative degradation, thus extending their lifespan []. While research often focuses on low molecular weight SPAs, this compound represents a larger, less studied group of high molecular weight SPAs []. It is found in various consumer products and is increasingly detected in indoor environments [, ].
Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is classified as an ester, specifically an aromatic ester derived from the reaction of a phenolic compound with a propanoic acid derivative. Its CAS number is 40200-35-9, and it has a molecular formula of with a molecular weight of 264.36 g/mol . The compound is recognized for its antioxidant properties and is often utilized in stabilizing formulations against oxidative degradation.
The synthesis of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate typically involves a multi-step process that may include the following key steps:
This synthetic route is noted for its efficiency and simplicity, allowing for high yields of the target compound while minimizing by-products.
The molecular structure of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate features several notable characteristics:
The structural formula can be represented as follows:
Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can participate in various chemical reactions due to its functional groups:
These reactions are pivotal for modifying the compound's properties or for synthesizing derivatives that may have enhanced performance in specific applications.
The mechanism of action of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate primarily revolves around its antioxidant capabilities. The hydroxyl group on the aromatic ring plays a crucial role in scavenging free radicals:
This mechanism underlies its utility in various applications where oxidative stability is paramount.
The physical and chemical properties of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate include:
These properties are essential for understanding how the compound behaves under different conditions and how it can be effectively utilized in various formulations.
Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate finds applications across several scientific fields:
These applications highlight its versatility and importance in enhancing product longevity and performance across various industries.
The primary industrial route for synthesizing Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate (CAS 40200-35-9) leverages a Michael addition reaction between 2-tert-butyl-4-methylphenol and ethyl acrylate. This method adapts the protocol established for methyl ester analogues in patent CN103664612A, where phenolic substrates undergo conjugate addition to α,β-unsaturated esters under basic conditions [3]. The reaction proceeds via a two-step mechanism:
Critical to this pathway is rigorous oxygen exclusion, achieved through nitrogen purging and vacuum distillation, to prevent oxidation of the phenolic moiety. Industrial batches report yields of ~80% under optimized conditions, though the ethyl ester variant requires longer reaction times compared to methyl acrylate due to steric effects [3] [4].
Table 1: Key Reaction Parameters for Michael Addition Pathway
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature (Addition) | 60–75°C | Prevents acrylate oligomerization |
Temperature (Rearrangement) | 110–120°C | Drives H-1,5 migration |
Reaction Time | 4–5 hours | <3h leads to incomplete migration |
Phenol:Acrylate Molar Ratio | 1:1.1–1.2 | Minimizes acrylate homopolymerization |
Catalyst selection profoundly influences esterification efficiency and byproduct formation. Traditional alkaline catalysts like sodium methoxide (0.1–0.2 equiv) facilitate high conversion rates (>95%) but require precise neutralization with acetic acid post-reaction to prevent product degradation [3]. Recent innovations include:
Comparative studies highlight a trade-off between speed and selectivity: sodium methoxide delivers batch completion in 4 hours but generates up to 5% discolored impurities, while titanium catalysts extend reactions to 8 hours with impurity profiles <1% [8].
Achieving ortho-tert-butyl substitution adjacent to the phenolic hydroxyl demands precise steric and electronic control. Key strategies include:
Reaction profiling reveals that bulky electrophiles (e.g., tert-butanol) require strong acid catalysts (H₃PO₄/Al₂O₃), whereas smaller alkylators (methyl iodide) operate under mild bases [8].
Table 2: Regioselectivity Drivers in Phenolic Alkylation
Factor | High Selectivity | Low Selectivity |
---|---|---|
Electrophile Size | tert-Butyl > Isopropyl | Methyl |
Catalyst Acidity | Lewis acids (AlCl₃) | Protic acids (H₂SO₄) |
Solvent Polarity | Non-polar (hexane) | Polar protic (methanol) |
Existing Ortho Substituent | Methyl group | Unsubstituted phenol |
Conventional Friedel-Crafts alkylation for introducing tert-butyl groups faces limitations in ortho-selectivity and acid waste generation. Emerging solutions include:
These methods reduce byproduct formation to <2%, addressing a key limitation of classical AlCl₃ catalysis, which generates up to 15% para-alkylated isomers [8].
Solvent polarity and protic character directly influence Michael addition rates and rearrangement efficiency. Kinetic studies reveal:
Industrial processes favor mixed solvent systems (e.g., 85% ethanol/water) for crystallization, balancing yield (78–82%) and purity (>98.5%) [3] [8]. Reaction kinetics adhere to a second-order model, with activation energies (Eₐ) of 45–60 kJ/mol for the rearrangement step [3].
Table 3: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant | Rate Constant (k, min⁻¹) | Reaction Yield (%) |
---|---|---|---|
DMSO | 46.7 | 0.15 | 85* |
Methanol | 32.6 | 0.07 | 78 |
Toluene | 2.4 | 0.03 | 65 |
85% Ethanol | – | 0.10 | 82 |
* Requires solvent removal prior to crystallization*
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